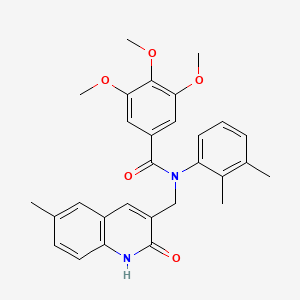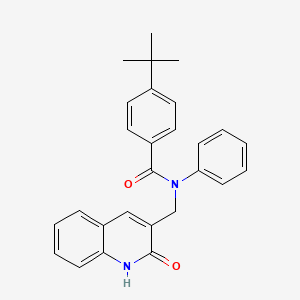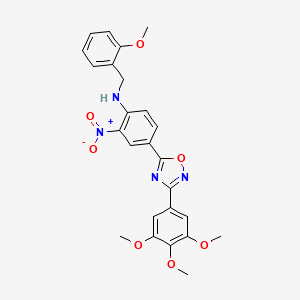
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been synthesized through a multistep reaction. The compound has been found to exhibit promising biological activities, making it an attractive target for further research.
作用機序
The mechanism of action of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has a number of biochemical and physiological effects. For example, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
The advantages of using 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid in lab experiments include its potent biological activities and its potential applications in a variety of research areas. However, the compound has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid. One area of research could focus on further elucidating the compound's mechanism of action and identifying its molecular targets. Another area of research could investigate the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a therapeutic agent for other diseases, such as cancer and diabetes.
合成法
The synthesis of 2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid involves a multistep reaction. The first step involves the synthesis of 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl acetic acid through the reaction of 1-benzyl-1H-indole-3-carbaldehyde, thiourea, and acetic acid. The resulting product is then reacted with bromine to form 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine. Finally, the thiazolidinedione derivative is obtained by reacting 5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidine with ethyl chloroacetate.
科学的研究の応用
2-(5-((1-Benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid has been found to exhibit promising biological activities, making it an attractive target for scientific research. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-19(25)13-23-20(26)18(28-21(23)27)10-15-12-22(11-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-10,12H,11,13H2,(H,24,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMHTDZHDFYPM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)S4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(1-benzylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

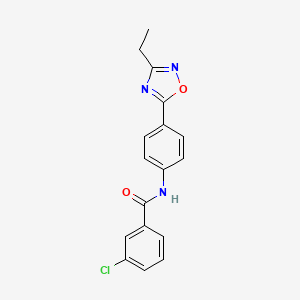
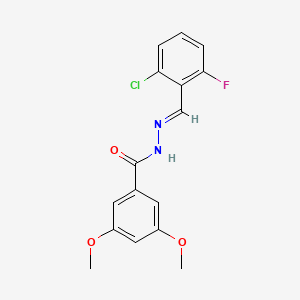
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)

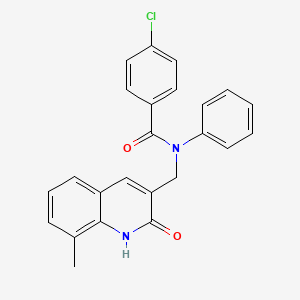

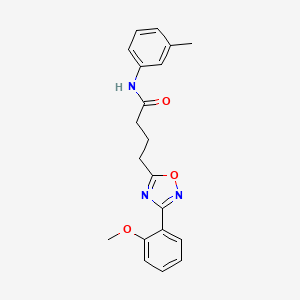
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
